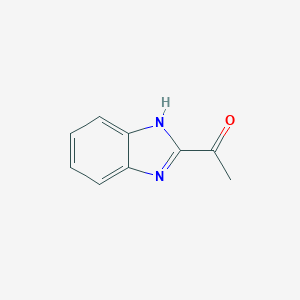

2-Acetylbenzimidazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

18773-95-0 |

|---|---|

Fórmula molecular |

C9H8N2O |

Peso molecular |

160.17 g/mol |

Nombre IUPAC |

1-(benzimidazol-1-yl)ethanone |

InChI |

InChI=1S/C9H8N2O/c1-7(12)11-6-10-8-4-2-3-5-9(8)11/h2-6H,1H3 |

Clave InChI |

SZGFVDMKVRMJKE-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=NC2=CC=CC=C2N1 |

SMILES canónico |

CC(=O)N1C=NC2=CC=CC=C21 |

Otros números CAS |

939-70-8 |

Origen del producto |

United States |

Synthetic Methodologies for 2 Acetylbenzimidazole

Classical Approaches to 2-Acetylbenzimidazole Synthesis

The traditional and most widely employed methods for synthesizing this compound involve a two-step process: the condensation of a benzene (B151609) derivative with a suitable reagent, followed by an oxidation step.

Condensation-Oxidation Pathways

This classical route is characterized by the initial formation of a benzimidazole (B57391) intermediate, which is then oxidized to yield the final this compound product.

A prominent and well-documented method for the synthesis of this compound begins with the condensation of o-phenylenediamine (B120857) with lactic acid. derpharmachemica.comresearchgate.netderpharmachemica.com This initial reaction, often carried out under Phillips conditions (heating in 4N HCl), produces the intermediate compound 2-(α-hydroxyethyl)benzimidazole. derpharmachemica.comresearchgate.netjapsonline.com This intermediate is then subjected to an oxidation reaction to yield this compound. researchgate.netasianpubs.org

The critical step in this pathway is the oxidation of 2-(α-hydroxyethyl)benzimidazole. Various oxidizing agents have been investigated to optimize the yield and purity of this compound. derpharmachemica.combiointerfaceresearch.com Among the oxidizing agents studied, potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid has been found to be highly effective, providing the highest yield of 72%. biointerfaceresearch.com Other effective oxidizing agents include a mixture of hydrogen peroxide (H₂O₂) and glacial acetic acid, as well as ceric ammonium (B1175870) nitrate (B79036) (CAN). derpharmachemica.combiointerfaceresearch.com

Studies have shown that while several oxidizing agents can effect the transformation, the choice of reagent significantly impacts the reaction's success. For instance, attempts to use manganese dioxide (MnO₂), calcium hypochlorite (B82951) (CaOCl₂), and m-chloroperoxybenzoic acid (m-CPBA) were less successful. derpharmachemica.com The following table summarizes the effectiveness of various oxidizing agents in the conversion of 2-(α-hydroxyethyl)benzimidazole to this compound.

| Oxidizing Agent | Solvent/Conditions | Yield (%) | Reference |

| K₂Cr₂O₇ | dil. H₂SO₄ | 72 | biointerfaceresearch.com |

| H₂O₂/gl. AcOH | - | Comparable to K₂Cr₂O₇ | derpharmachemica.com |

| CAN | Methylethylketone | Comparable to K₂Cr₂O₇ | derpharmachemica.com |

| MnO₂ | Methylethylketone | No product | derpharmachemica.com |

| CaOCl₂ | Methylethylketone | No product | derpharmachemica.com |

| m-CPBA | Glacial AcOH | - | derpharmachemica.com |

| 10% HNO₃ | - | - | biointerfaceresearch.com |

| 50% HNO₃ | - | - | derpharmachemica.com |

| This table is based on available research data and is for informational purposes only. |

It is important to note that chromium trioxide has also been used for the oxidation of 1'-hydroxyethylbenzimidazole to this compound. biointerfaceresearch.commdpi.com

The pH of the reaction mixture during the workup process has a critical influence on the final yield of this compound. derpharmachemica.combiointerfaceresearch.com Specifically, during the neutralization of the sulfuric acid with ammonia, the pH must be carefully controlled to be between 5.5 and 6.0. biointerfaceresearch.com If the pH exceeds 7.0, the yield of the desired product decreases significantly. biointerfaceresearch.com This highlights the sensitivity of the product to the acid-base conditions of the reaction environment.

Historically, this compound was first identified and recovered as an impurity during the synthesis of 2-methylquinoxaline (B147225) from the reaction of o-phenylenediamines and pyruvaldehyde. biointerfaceresearch.com This serendipitous discovery paved the way for the development of targeted synthetic routes to this valuable compound.

From o-Phenylenediamine and Lactic Acid via 2-(α-Hydroxyethyl)benzimidazole Oxidation

Alternative Synthetic Protocols

In addition to the classical condensation-oxidation pathways, alternative synthetic protocols for this compound and its derivatives have been explored. For instance, microwave-assisted synthesis has been employed for the condensation of substituted o-phenylenediamine with lactic acid, followed by oxidation with potassium dichromate. iajpr.com This method offers a more rapid and efficient approach compared to conventional heating. iajpr.com

Oxidation of 2-(α-Hydroxyethyl)benzimidazole with Chromium Trioxide

One established method for preparing this compound involves the oxidation of 2-(α-hydroxyethyl)benzimidazole. researchgate.netistun.edu.tr This reaction is typically carried out using chromium trioxide (CrO₃) in an acidic medium. In a representative procedure, 2-(1-hydroxyethyl)benzimidazole is dissolved in acetic acid and heated. istun.edu.tr A solution of chromium trioxide in water is then added dropwise to the heated mixture. istun.edu.tr The controlled addition and fixed temperature are crucial for the successful oxidation of the secondary alcohol group to the corresponding ketone, yielding this compound. istun.edu.tr

The precursor, 2-(α-hydroxyethyl)benzimidazole, is itself synthesized through the condensation of o-phenylenediamine with lactic acid, often under Phillips' conditions which involve heating in 4N hydrochloric acid. istun.edu.trderpharmachemica.comresearchgate.net

Oxidation of 1-(1H-Benzimidazol-2-yl)ethanol

The compound 1-(1H-benzimidazol-2-yl)ethanol is the same precursor as 2-(α-hydroxyethyl)benzimidazole and is oxidized to this compound using various oxidizing agents. biointerfaceresearch.comderpharmachemica.comresearchgate.net Extensive research has been conducted to optimize the yield of this compound by testing a range of oxidants. biointerfaceresearch.comderpharmachemica.com

Among the agents tested, potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid, hydrogen peroxide in glacial acetic acid (H₂O₂/gl. AcOH), and ceric ammonium nitrate (CAN) were found to be the most effective. biointerfaceresearch.comderpharmachemica.com Other reagents like manganese dioxide (MnO₂), calcium hypochlorite (CaOCl₂), m-chloroperoxybenzoic acid (m-CPBA), and nitric acid (HNO₃) did not perform as well. biointerfaceresearch.comderpharmachemica.com The highest yield, reported at 72%, was achieved using potassium dichromate in dilute sulfuric acid. biointerfaceresearch.com A critical step in this particular method is the careful neutralization of the sulfuric acid with ammonia, ensuring the pH is maintained between 5.5 and 6.0 to facilitate the precipitation of the product. biointerfaceresearch.com

Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound from 2-(α-Hydroxyethyl)benzimidazole

| Oxidizing Agent | Solvent/Conditions | Effectiveness/Yield | Reference(s) |

|---|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) | Dilute H₂SO₄ | High (72% yield) | biointerfaceresearch.comderpharmachemica.com |

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Effective | biointerfaceresearch.comderpharmachemica.com |

| Ceric Ammonium Nitrate (CAN) | Not specified | Effective | biointerfaceresearch.comderpharmachemica.com |

| Manganese Dioxide (MnO₂) | Methylethylketone (reflux) or Physical Grinding | No product formation | derpharmachemica.com |

| Calcium Hypochlorite (CaOCl₂) | Methylethylketone (reflux) | No product formation | derpharmachemica.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Not specified | Low yield | biointerfaceresearch.comderpharmachemica.com |

| Nitric Acid (HNO₃, 10% and 50%) | Aqueous | Low yield / Starting material recovered | biointerfaceresearch.comderpharmachemica.com |

| Chromium Trioxide (CrO₃) | Acetic Acid | Effective | istun.edu.tr |

Unsuccessful Oxidation Attempts from 2-Ethylbenzimidazole (B155763)

In contrast to the successful oxidation of the alcohol precursor, attempts to synthesize this compound by directly oxidizing the ethyl group of 2-ethylbenzimidazole have been unsuccessful. researchgate.netlookchem.com Researchers have reported that employing various common oxidizing agents such as hydrogen peroxide (H₂O₂), selenium dioxide (SeO₂), and potassium permanganate (B83412) (KMnO₄) in acetone (B3395972) failed to yield the desired this compound. researchgate.netlookchem.com Instead of oxidation at the benzylic position, the reaction of 2-ethylbenzimidazole with potassium permanganate after condensation with benzaldehyde (B42025) resulted in the formation of benzimidazole-2-carboxylic acid as the sole product. researchgate.net This indicates that the ethyl group in this position is resistant to direct oxidation to a ketone under these conditions.

Green Chemistry Approaches in this compound Synthesis

Recent synthetic efforts have focused on developing more environmentally friendly methods, incorporating principles of green chemistry such as the use of microwave irradiation and green solvents. These approaches are often applied not to the primary synthesis of this compound itself, but to its subsequent modification.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. While many studies use microwave irradiation to synthesize derivatives from this compound, such as chalcones and 1,4-dizepines, its application to the synthesis of the core molecule has also been reported. rasayanjournal.co.inscholarsresearchlibrary.com For instance, fluoro and chloro derivatives of this compound have been prepared via a microwave-induced reaction between a substituted 1,2-diamine and lactic acid, followed by an oxidation step. researchgate.net This method offers significant advantages, including drastically reduced reaction times and cleaner product profiles, aligning with the goals of green chemistry. rasayanjournal.co.in

Solvent-Free and Mild Base Conditions (e.g., Physical Grinding with K₂CO₃)

Solvent-free reaction conditions represent a significant advancement in green chemistry. While not used for the primary synthesis of this compound, physical grinding under solvent-free conditions has been successfully employed for its N-alkylation. asianpubs.orgasianpubs.org In this method, this compound is ground in a mortar and pestle with an alkylating agent (like dimethyl sulfate (B86663) or benzyl (B1604629) chloride) in the presence of a mild base such as potassium carbonate (K₂CO₃). asianpubs.orgasianpubs.org This technique avoids the use of volatile organic solvents and often leads to high yields in short reaction times. asianpubs.org

Utilization of Green Solvents (e.g., PEG-600, Ethanol)

The use of green solvents is another cornerstone of sustainable chemistry. For the modification of this compound, solvents like polyethylene (B3416737) glycol (PEG-600) and ethanol (B145695) have proven to be effective and environmentally benign alternatives to traditional solvents. asianpubs.orgasianpubs.org The N-alkylation of this compound has been successfully carried out by heating the reactants in PEG-600 or by refluxing in ethanol with a mild base (K₂CO₃). asianpubs.org These methods provide good yields of the desired N-alkyl-2-acetylbenzimidazoles while minimizing the environmental impact associated with hazardous solvents. asianpubs.org

Table 2: Green Chemistry Approaches for the N-Alkylation of this compound

| Method | Alkylating Agent | Base/Solvent | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| Physical Grinding | Dimethyl Sulfate | K₂CO₃ (mild base) | 10-15 min, Room Temp | 1-Methyl-2-acetylbenzimidazole | asianpubs.org |

| Physical Grinding | Diethyl Sulfate | K₂CO₃ (mild base) | 10-15 min, Room Temp | 1-Ethyl-2-acetylbenzimidazole | asianpubs.org |

| Physical Grinding | Benzyl Chloride | K₂CO₃ (mild base) | 10-15 min, Room Temp | 1-Benzyl-2-acetylbenzimidazole | asianpubs.org |

| Green Solvent | Dimethyl Sulfate | PEG-600 | 100°C, 3h | 1-Methyl-2-acetylbenzimidazole | asianpubs.org |

| Green Solvent | Diethyl Sulfate | PEG-600 | 100°C, 3h | 1-Ethyl-2-acetylbenzimidazole | asianpubs.org |

| Green Solvent | Benzyl Chloride | PEG-600 | 100°C, 3h | 1-Benzyl-2-acetylbenzimidazole | asianpubs.org |

| Green Solvent | Dimethyl Sulfate | Ethanol / K₂CO₃ | Reflux, 3h | 1-Methyl-2-acetylbenzimidazole | asianpubs.org |

| Microwave Irradiation | Alkylating Agent | Not specified | 450 W, 5 mins | N-Alkyl-2-acetylbenzimidazole | asianpubs.org |

Derivatization Chemistry and Synthetic Utility of 2 Acetylbenzimidazole

Reactions at the Carbonyl Moiety of 2-Acetylbenzimidazole

The acetyl group of this compound is the primary site for a variety of condensation and cyclocondensation reactions, enabling the construction of more complex molecular frameworks. These reactions are fundamental in the generation of benzimidazolyl chalcones and the subsequent formation of various heterocyclic rings.

Condensation Reactions

The Claisen-Schmidt condensation, a cornerstone of organic synthesis, is extensively employed to react this compound with a wide range of aromatic aldehydes. This base-catalyzed reaction affords α,β-unsaturated ketones, commonly known as chalcones, which are valuable intermediates in medicinal chemistry. researchgate.netnih.govtaylorandfrancis.com The general reaction involves the condensation of this compound with an aromatic aldehyde in the presence of a base. taylorandfrancis.com

Traditional approaches to the synthesis of benzimidazolyl chalcones typically involve refluxing a mixture of this compound and a substituted aromatic aldehyde in an alcoholic solvent, such as ethanol (B145695), with a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). nih.govnih.gov The reaction mixture is often stirred at room temperature or heated for several hours to ensure completion. nih.gov For instance, a series of benzimidazolyl chalcones were prepared by reacting this compound with various aromatic aldehydes in ethanol containing 10% aqueous NaOH, with the mixture being magnetically stirred for 12 hours. Another conventional method involves refluxing the reactants on a water bath for 4 to 5 hours. ijeas.org While effective, these methods often require prolonged reaction times and may result in lower yields. sphinxsai.comasianpubs.org

Table 1: Conventional Synthesis of Benzimidazolyl Chalcones

| Reactants | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound, Aromatic Aldehydes | 10% aq. NaOH | Methanol | 12 hours | - | |

| This compound, Aromatic Aldehydes | 40% NaOH | Ethanol | 4-5 hours | ~60 | ijeas.orgsphinxsai.com |

| This compound, Aromatic Aldehydes | KOH | Ethanol | 10 hours | 82-95 | nih.gov |

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a more efficient and environmentally friendly alternative to conventional heating. sphinxsai.comglobalresearchonline.net This technique significantly reduces reaction times, often from hours to minutes, and frequently leads to higher product yields and purity. sphinxsai.comasianpubs.org For the synthesis of benzimidazolyl chalcones, a mixture of this compound, an aromatic aldehyde, and a base in a suitable solvent is subjected to microwave irradiation. For example, reactions have been successfully carried out in ethanol with sodium hydroxide as a base at a power of 300 watts for 30 seconds to 3 minutes. derpharmachemica.com Another report highlights the synthesis of chalcones in 60-120 seconds at 160-320 watts using 40% sodium hydroxide. globalresearchonline.net The yields for microwave-assisted synthesis are often significantly higher, reaching around 80%, compared to approximately 60% for conventional methods. sphinxsai.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazolyl Chalcones

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional | Hours | ~60 | sphinxsai.com |

| Microwave-Assisted | Minutes | ~80 | sphinxsai.com |

The Claisen-Schmidt condensation for synthesizing benzimidazolyl chalcones can also be facilitated by various catalysts, which can offer milder reaction conditions and improved selectivity.

Piperidine: Piperidine, a secondary amine, has been effectively used as a catalyst for the condensation of this compound with a variety of substituted aromatic aldehydes. derpharmachemica.com The reaction typically proceeds smoothly in boiling methanol, affording the desired α,β-unsaturated ketones. derpharmachemica.com This method has been employed to synthesize a range of 3-aryl-1-(2-benzimidazolyl)-2-propen-1-ones. derpharmachemica.com

ZnO Nanoparticles: Zinc oxide (ZnO) nanoparticles have gained attention as a green and efficient catalyst for various organic transformations, including the synthesis of chalcones. biointerfaceresearch.com An environmentally friendly synthesis of benzimidazole-linked indole (B1671886) chalcones has been developed using ZnO nanoparticles as a catalyst in water, offering excellent yields and shorter reaction times. biointerfaceresearch.com ZnO nanoparticles have also been utilized in the microwave-assisted synthesis of chalcones, further enhancing the efficiency of the reaction. researchgate.net The use of ZnO nanoparticles aligns with the principles of green chemistry by providing a reusable and effective catalytic system. researchgate.netresearchgate.net

Claisen-Schmidt Condensation with Aromatic Aldehydes to Yield Benzimidazolyl Chalcones

Cyclocondensation Reactions for Heterocyclic Ring Formation

The benzimidazolyl chalcones derived from this compound are versatile intermediates for the synthesis of a wide range of heterocyclic compounds. The α,β-unsaturated ketone functionality in these chalcones is susceptible to attack by various binucleophiles, leading to the formation of new rings. biointerfaceresearch.com

This reactivity has been exploited to synthesize various heterocyclic systems, including pyrimidines and diazepines. derpharmachemica.comorientjchem.orgasianpubs.org

For instance, the reaction of benzimidazolyl chalcones with guanidine (B92328) nitrate (B79036) in the presence of sodium hydroxide leads to the formation of pyrimidine (B1678525) derivatives. orientjchem.org A study detailed the synthesis of a new series of pyrimidines of 6-chlorobenzimidazoles by reacting the corresponding chalcone (B49325) derivatives with guanidine nitrate in ethanol and aqueous sodium hydroxide. orientjchem.org

Furthermore, the condensation of substituted benzimidazolyl chalcones with ethylenediamine (B42938) has been shown to afford 1,4-diazepine derivatives. derpharmachemica.com These reactions have been carried out using both conventional heating and microwave irradiation, with the latter often providing better yields and shorter reaction times. derpharmachemica.com Similarly, the reaction of chalcones with o-phenylenediamine (B120857) can yield 1,5-benzodiazepine derivatives. scispace.comresearchgate.net

Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives, a class of five-membered heterocyclic compounds, can be effectively synthesized from this compound through its reaction with various hydrazine-based reagents. The general approach involves the initial condensation of this compound with aromatic aldehydes to form benzimidazolyl chalcones, which then undergo cyclization with hydrazines. biointerfaceresearch.comderpharmachemica.com

With Hydrazine (B178648) Hydrate (B1144303): The reaction of 3-aryl-1-(2-benzimidazolyl)-2-propen-1-ones (benzimidazolyl chalcones) with hydrazine hydrate leads to the formation of 2-(5-aryl-4,5-dihydropyrazol-3-yl)benzimidazoles. nih.govtandfonline.com This cyclization can be carried out under various conditions, including refluxing in the presence of formic acid or under microwave irradiation, often resulting in good yields. biointerfaceresearch.comderpharmachemica.com

With Phenylhydrazine: Similarly, when benzimidazolyl chalcones are treated with phenylhydrazine, the corresponding 1-phenyl-2-pyrazoline derivatives are obtained. nih.gov This reaction can be performed in the presence of sodium acetate (B1210297) under microwave irradiation or by refluxing in pyridine. biointerfaceresearch.com

With 3-Nitrobenzohydrazide: The reaction of chalcones with 3-nitrobenzohydrazide is another route to synthesize pyrazoline compounds. researchgate.net

With Thiosemicarbazide (B42300): Thiosemicarbazide can be used to cyclize benzimidazolyl chalcones, leading to the formation of pyrazoline-1-carbothioamide derivatives. nih.gov This reaction is typically carried out in the presence of a base like sodium hydroxide. nih.gov

With Semicarbazide (B1199961): The reaction of this compound with semicarbazide produces the corresponding semicarbazone, which can be a precursor for other heterocyclic systems. nih.gov Chalcones derived from this compound can also react with semicarbazide to form pyrazoline derivatives. researchgate.net

Table 1: Synthesis of Pyrazoline Derivatives from this compound

| Reagent | Resulting Derivative | Key Features |

|---|---|---|

| Hydrazine Hydrate | 2-(5-aryl-4,5-dihydropyrazol-3-yl)benzimidazoles | Formed from benzimidazolyl chalcones. nih.govtandfonline.com |

| Phenylhydrazine | 2-(5-aryl-1-phenyl-2-pyrazolin-3-yl)benzimidazoles | Synthesized from chalcones and phenylhydrazine. nih.gov |

| 3-Nitrobenzohydrazide | Pyrazoline compounds | A route to pyrazoline synthesis. researchgate.net |

| Thiosemicarbazide | Pyrazoline-1-carbothioamides | Cyclization of chalcones with thiosemicarbazide. nih.gov |

| Semicarbazide | Pyrazoline derivatives | Reaction with chalcones or this compound. nih.govresearchgate.net |

Formation of Pyrimidine Derivatives

Pyrimidine derivatives, six-membered aromatic heterocycles, can be synthesized from this compound, typically through the cyclization of its chalcone derivatives.

With Urea (B33335) and Thiourea (B124793): The condensation of benzimidazolyl chalcones with urea or thiourea in an alcoholic potassium hydroxide solution yields the corresponding pyrimidin-2-ol and pyrimidine-2-thiol (B7767146) derivatives. biointerfaceresearch.comderpharmachemica.com These reactions can be performed using both conventional heating and microwave irradiation techniques. derpharmachemica.com

With Guanidine Nitrate: The reaction of 3-aryl-1-(2-benzimidazolyl)-2-propen-1-ones with guanidine carbonate or guanidine nitrate results in the formation of 2-(2-amino-6-arylpyrimidin-4-yl)benzimidazoles. biointerfaceresearch.comresearchgate.net

Table 2: Synthesis of Pyrimidine Derivatives from this compound

| Reagent | Resulting Derivative | Key Features |

|---|---|---|

| Urea | Pyrimidin-2-ol derivatives | Cyclization of chalcones. biointerfaceresearch.comderpharmachemica.com |

| Thiourea | Pyrimidine-2-thiol derivatives | Cyclization of chalcones. biointerfaceresearch.comderpharmachemica.com |

| Guanidine Nitrate | 2-(2-amino-6-arylpyrimidin-4-yl)benzimidazoles | Reaction with benzimidazolyl chalcones. biointerfaceresearch.comresearchgate.net |

Synthesis of Isoxazoline (B3343090) and Isoxazole (B147169) Derivatives

Isoxazoline and isoxazole derivatives, five-membered heterocycles containing both nitrogen and oxygen, can be prepared from this compound. biointerfaceresearch.com

With Hydroxylamine (B1172632) Hydrochloride: The reaction of benzimidazolyl chalcones with hydroxylamine hydrochloride is a common method for synthesizing isoxazoline derivatives. nih.govresearchgate.net This reaction can be carried out in the presence of a base like sodium acetate or sodium hydroxide, often under reflux conditions. biointerfaceresearch.comorganic-chemistry.org The resulting products are 3-(benzimidazol-2-yl)-5-arylisoxazolines. biointerfaceresearch.com Similarly, the direct reaction of this compound with hydroxylamine hydrochloride can lead to isoxazole derivatives.

Table 3: Synthesis of Isoxazoline and Isoxazole Derivatives

| Reagent | Resulting Derivative | Key Features |

|---|---|---|

| Hydroxylamine Hydrochloride | 3-(benzimidazol-2-yl)-5-arylisoxazolines/isoxazoles | Reaction with chalcones or directly with this compound. biointerfaceresearch.comnih.govresearchgate.net |

Preparation of Oxirane Compounds

Oxiranes, also known as epoxides, are three-membered heterocyclic rings containing an oxygen atom. They can be synthesized from the chalcone derivatives of this compound.

With Hydrogen Peroxide: The treatment of benzimidazole (B57391) chalcones with hydrogen peroxide (typically 30%) in an alkaline medium, such as in acetone (B3395972), yields the corresponding oxirane compounds. biointerfaceresearch.comresearchgate.net This epoxidation reaction targets the double bond of the chalcone.

Table 4: Preparation of Oxirane Compounds

| Reagent | Resulting Derivative | Key Features |

|---|---|---|

| Hydrogen Peroxide | Oxirane compounds | Epoxidation of the double bond in benzimidazole chalcones. biointerfaceresearch.comresearchgate.net |

Formation of Thiazole (B1198619) and Thiadiazole Derivatives

Thiazole and thiadiazole derivatives, five-membered rings containing sulfur and nitrogen, can be synthesized from this compound.

With Substituted Phenylthioureas and Iodine: The reaction of this compound with substituted phenylthioureas in the presence of iodine in a solvent like isopropanol (B130326) under reflux affords 4-(1H-benzo[d]imidazol-2-yl)-N-substituted phenylthiazol-2-amines. researchgate.netresearchgate.net This method provides a route to various substituted thiazole derivatives.

With Thiosemicarbazide: The reaction of this compound with thiosemicarbazide can lead to the formation of a thiosemicarbazone. nih.gov This intermediate can then be cyclized to form thiadiazole derivatives. For instance, oxidation of the thiosemicarbazone with thionyl chloride can yield 2-(1,2,3-thiadiazole-4-yl)benzimidazole. nih.gov

Table 5: Synthesis of Thiazole and Thiadiazole Derivatives

| Reagent(s) | Resulting Derivative | Key Features |

|---|---|---|

| Substituted Phenylthioureas and Iodine | 4-(1H-benzo[d]imidazol-2-yl)-N-substituted phenylthiazol-2-amines | Hantzsch thiazole synthesis type reaction. researchgate.netresearchgate.net |

| Thiosemicarbazide | Thiadiazole derivatives | Via cyclization of the initially formed thiosemicarbazone. nih.gov |

Synthesis of Diazepine (B8756704) and Benzodiazepine (B76468) Compounds

Diazepine and benzodiazepine compounds, which are seven-membered heterocyclic rings, can be synthesized from this compound. biointerfaceresearch.com

With Ethylenediamine: The reaction of this compound with ethylenediamine can lead to the formation of diazepine derivatives. biointerfaceresearch.com

With o-Phenylenediamine: The condensation of this compound or its chalcone derivatives with o-phenylenediamine is a method used to prepare benzodiazepine compounds. researchgate.net

Table 6: Synthesis of Diazepine and Benzodiazepine Compounds

| Reagent | Resulting Derivative | Key Features |

|---|---|---|

| Ethylenediamine | Diazepine derivatives | Reaction with this compound. biointerfaceresearch.com |

| o-Phenylenediamine | Benzodiazepine compounds | Condensation with this compound or its chalcones. researchgate.net |

Formation of Pyridine Derivatives

Pyridine derivatives, which are six-membered nitrogen-containing heterocycles, can be synthesized from this compound.

With Malononitrile (B47326) and Ammonium (B1175870) Acetate: The reaction of benzimidazolyl chalcones, derived from this compound and various aldehydes, with malononitrile and ammonium acetate leads to the formation of substituted 2-amino-6-(1H-benzimidazol-2-yl)-4-phenylpyridine-3-carbonitriles. derpharmachemica.comtsijournals.com Another approach involves the regioselective reaction of enaminones derived from this compound with malononitrile in the presence of a sodium alkoxide to yield benzimidazole-pyridine carbonitriles. biointerfaceresearch.com

Table 7: Synthesis of Pyridine Derivatives

| Reagent(s) | Resulting Derivative | Key Features |

|---|---|---|

| Malononitrile and Ammonium Acetate | 2-amino-6-(1H-benzimidazol-2-yl)-4-phenylpyridine-3-carbonitriles | Multi-component reaction involving benzimidazolyl chalcones. derpharmachemica.comtsijournals.com |

Synthesis of Benzoxazepine Compounds (e.g., with o-Aminophenol)

The synthesis of seven-membered heterocyclic compounds, specifically benzoxazepines, can be achieved using this compound as a starting material. The reaction pathway typically involves the initial conversion of this compound into an α,β-unsaturated carbonyl compound, commonly known as a chalcone. These chalcones are then reacted with ortho-aminophenol to yield the desired benzoxazepine derivatives. researchgate.netresearchgate.net This cyclization reaction capitalizes on the reactivity of the amino and hydroxyl groups of o-aminophenol with the chalcone backbone. researchgate.net

Preparation of Pyrazinobenzimidazole Derivatives

A notable application of this compound is in the synthesis of pyrazino[1,2-a]benzimidazole (B13791295) derivatives. The synthetic strategy is a multi-step process. tandfonline.comtandfonline.com Initially, this compound undergoes N-alkylation with an appropriate α-bromoacetophenone in the presence of potassium carbonate in acetone. tandfonline.comtandfonline.comnih.gov This step yields a 2-(2-acetyl-1H-benzimidazol-1-yl)-1-phenylethanone derivative. tandfonline.comnih.govresearchgate.net Subsequently, these diketone intermediates are cyclized by reacting them with various benzylamines in acetic acid, which results in the formation of 2-benzyl-1-methylidene-3-aryl-1,2-dihydropyrazino[1,2-a]benzimidazole derivatives. tandfonline.comtandfonline.comnih.gov

Synthesis of Quinoline (B57606) Derivatives

This compound serves as a key synthon for constructing benzimidazole-substituted quinoline heterocycles. nih.govbohrium.com A common method involves the Claisen-Schmidt condensation of this compound with a substituted 2-chloroquinoline-3-carbaldehyde. biointerfaceresearch.comajphr.com This reaction, typically carried out in ethanol with a base like sodium hydroxide, produces a chalcone intermediate, specifically 3-(2-chloroquinolin-3-yl)-1-(1H-benzimidazol-2-yl)prop-2-en-1-one. ajphr.com This chalcone can then be further modified, for instance, by reaction with hydrazine hydrate to yield pyrazole-substituted quinolines. ajphr.com

Formation of Triazine-3-thione Derivatives

The core structure of this compound is also utilized in the synthesis of complex heterocyclic systems containing a triazine-3-thione moiety, although the literature more precisely details the formation of triazinane-2-thiones. bohrium.comrjptonline.org A multi-step synthesis begins with the reaction of this compound with thiourea and iodine in isopropanol to form 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine. tandfonline.com This intermediate is then reacted with an aryl isothiocyanate to produce an N,N'-unsymmetrical thiourea derivative. tandfonline.com The final step is a classical Mannich amino methylation, involving cyclic condensation of the thiourea derivative with formaldehyde (B43269) and methylamine, to afford the target 1,3,5-triazinane-2-thione (B1225330) derivatives. rjptonline.orgtandfonline.com

Reactions at the Imidazole (B134444) Nitrogen of this compound

The presence of a secondary amine in the imidazole ring of this compound provides a reactive site for various substitution reactions, most notably N-alkylation.

N-Alkylation Reactions

N-alkylation of this compound is a fundamental transformation that has been explored under various reaction conditions to produce N-substituted derivatives. asianpubs.orgresearchgate.net

The nitrogen atom of the imidazole ring in this compound can be readily alkylated using common alkylating agents such as dimethyl sulfate (B86663) (DMS), diethyl sulfate (DES), and benzyl (B1604629) chloride. asianpubs.org These reactions have been successfully carried out using green chemistry principles, including solvent-free physical grinding with a mild base like potassium carbonate, or by using environmentally benign solvents like PEG-600 and ethanol. asianpubs.org For instance, grinding this compound with K2CO3 and the alkylating agent for a short period at room temperature provides the N-alkylated products in good to excellent yields. asianpubs.org The reaction of this compound with dimethyl sulfate in aqueous sodium hydroxide has also been reported to yield 1-methyl-2-acetylbenzimidazole. Phase-transfer catalysis has also been employed effectively for these N-alkylation reactions. researchgate.netresearchgate.net

Table 1: N-Alkylation of this compound (1) to yield N-Alkyl-2-acetylbenzimidazoles (2)

| Alkylating Agent | Reaction Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl Sulfate (DMS) | Physical grinding with K₂CO₃, room temp. | 10-15 min | 70 | asianpubs.org |

| Diethyl Sulfate (DES) | Physical grinding with K₂CO₃, room temp. | 10-15 min | 90 | asianpubs.org |

| Benzyl Chloride | Physical grinding with K₂CO₃, room temp. | 10-15 min | 90 | asianpubs.org |

| Dimethyl Sulfate (DMS) | PEG-600, 100 °C | 180 min | 65 | asianpubs.org |

| Diethyl Sulfate (DES) | PEG-600, 100 °C | 180 min | 60 | asianpubs.org |

| Benzyl Chloride | PEG-600, 100 °C | 180 min | 70 | asianpubs.org |

| Dimethyl Sulfate (DMS) | Ethanol, reflux with K₂CO₃ | 180 min | 70 | asianpubs.org |

| Diethyl Sulfate (DES) | Ethanol, reflux with K₂CO₃ | 180 min | 60 | asianpubs.org |

| Benzyl Chloride | Ethanol, reflux with K₂CO₃ | 180 min | 60 | asianpubs.org |

| Dimethyl Sulfate (DMS) | Microwave irradiation | 5 min | 80 | asianpubs.org |

| Diethyl Sulfate (DES) | Microwave irradiation | 5 min | 70 | asianpubs.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| o-Aminophenol |

| Benzoxazepine |

| α-Bromoacetophenone |

| Potassium carbonate |

| Acetone |

| 2-(2-Acetyl-1H-benzimidazol-1-yl)-1-phenylethanone |

| Benzylamine |

| Acetic acid |

| Pyrazino[1,2-a]benzimidazole |

| 2-Benzyl-1-methylidene-3-aryl-1,2-dihydropyrazino[1,2-a]benzimidazole |

| Quinoline |

| 2-Chloroquinoline-3-carbaldehyde |

| Ethanol |

| Sodium hydroxide |

| 3-(2-Chloroquinolin-3-yl)-1-(1H-benzimidazol-2-yl)prop-2-en-1-one |

| Hydrazine hydrate |

| Triazine-3-thione |

| Triazinane-2-thione |

| Thiourea |

| Iodine |

| Isopropanol |

| 4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-amine |

| Aryl isothiocyanate |

| Formaldehyde |

| Methylamine |

| 1,3,5-Triazinane-2-thione |

| Dimethyl sulfate (DMS) |

| Diethyl sulfate (DES) |

| Benzyl chloride |

| PEG-600 (Polyethylene glycol 600) |

| 1-Methyl-2-acetylbenzimidazole |

Bridging Strategies for Hybrid Architectures

The strategic combination of the benzimidazole scaffold with other heterocyclic rings can lead to novel hybrid molecules with unique properties. This compound serves as a versatile starting material for constructing such bridged and hybrid systems.

The synthesis of bis-benzimidazole derivatives often involves the condensation of o-phenylenediamine with dicarboxylic acids or their derivatives. While this compound is a key synthon for many heterocyclic systems, direct methods for its dimerization or use as a precursor to form a bis-benzimidazole scaffold where two benzimidazole rings are linked together are not prominently described in the surveyed literature. The primary synthetic utility of this compound lies in the derivatization of its acetyl group and the N-H of the imidazole ring to append other moieties, rather than in constructing a bis-benzimidazole core. However, a synthetic strategy has been developed that leads to bis-benzimidazoles through the consolidation of a suitable synthetic method for extending the core in position number 2. swan.ac.uk

An environmentally friendly approach for the synthesis of benzimidazole-linked indole chalcones has been developed. eijppr.com This method involves the reaction of this compound with indole-3-carbaldehyde. eijppr.com This reaction can be catalyzed by ZnO nanoparticles, providing high yields in a short reaction time using water as a solvent. eijppr.com The resulting chalcone can then undergo a Michael addition with another indole molecule, leading to a more complex indole-benzimidazole hybrid structure. eijppr.com This strategy highlights the utility of this compound in creating molecules that merge the structural features of both benzimidazole and indole rings. researchgate.net

The fusion of benzimidazole and thiazole moieties has led to the development of compounds with significant biological interest. A common synthetic route to benzimidazole-thiazole hybrids involves the Hantzsch thiazole synthesis. In one such approach, this compound is first methylated to 1-methyl-2-acetylbenzimidazole, which is then brominated to yield 1-methyl-2-(2-bromoacetyl)benzimidazole. derpharmachemica.com This bromo derivative is a key intermediate that can be reacted with various thioureas in ethanol to construct the thiazole ring, resulting in N-substituted-4-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazol-2-amines. derpharmachemica.com

Another method involves the direct reaction of this compound with thiourea and iodine in a suitable solvent like isopropanol or ethanol. This one-pot reaction provides a straightforward entry to 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine derivatives.

Pharmacological and Biological Activities of 2 Acetylbenzimidazole Derivatives

Antimicrobial Activities

The quest for new antimicrobial agents is a pressing global challenge, driven by the emergence of drug-resistant pathogens. 2-Acetylbenzimidazole derivatives have emerged as a promising class of compounds in this area, demonstrating significant activity against a range of microorganisms. tsijournals.com

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been extensively studied, with many compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.govresearchgate.net These derivatives often serve as synthons for creating more complex heterocyclic compounds with enhanced antibacterial action. biointerfaceresearch.comresearchgate.net

Numerous studies have highlighted the effectiveness of this compound derivatives against Gram-positive bacteria. For instance, certain chalcones derived from this compound have demonstrated good activity against these types of bacteria. biointerfaceresearch.comderpharmachemica.com In one study, a series of pyrazoline derivatives linked to a benzimidazole (B57391) moiety were synthesized, with some compounds showing good activity against Staphylococcus aureus. biointerfaceresearch.com Another study reported that a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulphonyl (2-acetyl) benzimidazole derivative exhibited significant antimicrobial activity against S. aureus. jchps.com This effect was attributed to the presence of the acetyl moiety, suggesting that electron-withdrawing groups are crucial for activity in this molecular framework. jchps.com

Furthermore, some benzimidazole derivatives have been shown to suppress biofilm formation in S. aureus, a key virulence factor. nih.gov One particular derivative, UM-C162, was found to reduce biofilm formation without inhibiting bacterial growth by repressing the expression of biofilm-associated genes. nih.gov Research has also explored the synthesis of benzimidazoles incorporating other biologically active heterocycles like thiazole (B1198619) and thiadiazole, with some of these new compounds showing potent inhibitory activity against Staphylococcus aureus and Bacillus pumilus. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Pyrazoline derivatives | Staphylococcus aureus | Good activity | biointerfaceresearch.com |

| Chalcones | Gram-positive bacteria | Good activity | biointerfaceresearch.comderpharmachemica.com |

| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulphonyl (2-acetyl) benzimidazole | Staphylococcus aureus | Significant activity | jchps.com |

| UM-C162 | Staphylococcus aureus | Biofilm inhibition | nih.gov |

| Thiazole and thiadiazole incorporated benzimidazoles | Staphylococcus aureus, Bacillus pumilus | Potent inhibition | nih.gov |

| Benzimidazole-pyrazole compounds | Staphylococcus aureus, Bacillus subtilis | Good activity | mdpi.com |

| Thiabendazole derivatives | Staphylococcus aureus, Bacillus cereus | Moderate activity | ingentaconnect.comresearchgate.net |

| N-substituted alkylbenzimidazole derivatives | Staphylococcus aureus | Strong effect | pnrjournal.com |

Derivatives of this compound have also shown considerable efficacy against Gram-negative bacteria. For example, certain benzimidazole chalcones have displayed good activity towards Klebsiella pneumoniae and Escherichia coli. biointerfaceresearch.com Aminopyrimidinylbenzimidazoles, synthesized from this compound, have been reported to significantly inhibit the growth of E. coli. biointerfaceresearch.com Some pyrazoline derivatives have also been evaluated against K. pneumoniae and P. aeruginosa, with a few showing notable activity. biointerfaceresearch.com

Benzimidazole-pyrazole hybrids have been synthesized and tested for their antibacterial activity against Gram-negative bacteria like E. coli and K. pneumoniae, and were found to be active. biointerfaceresearch.com Similarly, benzimidazole–pyrazole (B372694) compounds have demonstrated antimicrobial activity against E. coli and P. aeruginosa. nih.govmdpi.com The incorporation of a pyrazole moiety into the benzimidazole structure appears to be a promising strategy for developing agents effective against these challenging pathogens. mdpi.com

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Benzimidazole chalcones | Klebsiella pneumoniae, Escherichia coli | Good activity | biointerfaceresearch.com |

| Aminopyrimidinylbenzimidazoles | Escherichia coli | Significant inhibition | biointerfaceresearch.com |

| Pyrazoline derivatives | Klebsiella pneumoniae, Pseudomonas aeruginosa | Notable activity | biointerfaceresearch.com |

| Benzimidazole-pyrazole hybrids | Escherichia coli, Klebsiella pneumoniae | Active | biointerfaceresearch.com |

| Benzimidazole–pyrazole compounds | Escherichia coli, Pseudomonas aeruginosa | Antimicrobial activity | nih.govmdpi.com |

| Thiabendazole derivatives | Escherichia coli | Moderate activity | ingentaconnect.comresearchgate.net |

The antibacterial efficacy of this compound derivatives is significantly influenced by their structural features. The presence of specific substituents on the benzimidazole ring or the heterocyclic systems attached to it can dramatically alter the biological activity. researchgate.net

For instance, in a series of benzimidazolyl-chalcones, the nature of the substituent on the aromatic aldehyde used in the synthesis plays a crucial role. biointerfaceresearch.com It has been observed that the introduction of a pyrazole moiety often enhances antibacterial activity. mdpi.com The position of substitution on the benzimidazole nucleus is also critical, with 2-substituted derivatives often showing better pharmacological properties. pharmacophorejournal.com

Studies on benzimidazole chalcones have indicated that lipophilicity, often expressed as the ClogP value, is a key determinant of antimicrobial effect, with higher logP values generally favoring activity. derpharmachemica.com The presence of electron-withdrawing groups, such as a nitro group, on the phenyl ring of chalcone (B49325) derivatives has been shown to enhance antibacterial activity. tandfonline.com Furthermore, the cyclization of chalcones into pyrazoline derivatives can lead to compounds with significant antibacterial properties.

The antibacterial action of some derivatives has been linked to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase. biointerfaceresearch.comtandfonline.com Molecular docking studies have been employed to understand the binding interactions of these compounds with their target proteins, providing insights for the design of more potent antibacterial agents. nih.govtandfonline.com

Antifungal Efficacy

In addition to their antibacterial properties, this compound derivatives have demonstrated promising antifungal activity, particularly against opportunistic pathogens like Candida albicans.

Several classes of this compound derivatives have been evaluated for their efficacy against Candida albicans. Benzimidazolylchalcones, for example, have been a focus of research in the development of new antifungal agents. biointerfaceresearch.comacademicjournals.org

In one study, a series of benzimidazolylchalcone derivatives of chlormidazole (B1201505) were synthesized, and some compounds showed significant antifungal activities against C. albicans, with minimum inhibitory quantity (MIQ) values as low as 0.625 μg. biointerfaceresearch.com Another study reported that certain tosylated benzimidazole chalcones exhibited excellent activity against C. albicans. biointerfaceresearch.com

The substitution pattern on the chalcone backbone has been found to be critical for antifungal potency. For instance, the presence of specific substituents on the phenyl ring of the chalcone can lead to enhanced anti-Candida activity. academicjournals.org However, not all derivatives are active; some pyrazoline derivatives synthesized from this compound were found to be inactive against C. albicans. researchgate.net

**Table 3: Antifungal Activity of this compound Derivatives against *Candida albicans***

| Compound Type | Activity | Reference |

|---|---|---|

| Benzimidazolylchalcone derivatives of chlormidazole | Significant antifungal activity (MIQ as low as 0.625 µg) | biointerfaceresearch.com |

| Tosylated benzimidazole chalcones | Excellent activity | biointerfaceresearch.com |

| Benzimidazolyl-chalcones | Anti-Candida efficiencies higher than chlormidazole | academicjournals.org |

| Pyrazoline derivatives | Inactive | researchgate.net |

| Benzimidazole–pyrazole compounds | Antifungal activity | mdpi.com |

| Thiabendazole derivatives | Total inhibition (MIC of 125 μg/ml) | ingentaconnect.comresearchgate.net |

Anticancer and Cytotoxic Activities

In addition to their antifungal properties, this compound derivatives have emerged as a promising class of compounds for cancer therapy. Their cytotoxic effects have been evaluated against a variety of human tumor cell lines, revealing their potential to inhibit the growth of cancer cells.

Research has demonstrated the cytotoxic potential of certain this compound derivatives against leukemia cell lines. In a study evaluating a panel of 60 human tumor cell lines, some derivatives exhibited significant growth inhibition against leukemia cell lines such as CCRF-CEM and K-562. The mechanism of action is thought to involve the induction of apoptosis, or programmed cell death, in the cancer cells.

The efficacy of this compound derivatives has also been assessed against non-small cell lung cancer (NSCLC) cell lines. In the same comprehensive screen of 60 human tumor cell lines, several compounds showed notable activity against NSCLC lines like NCI-H460. The cytotoxic effect is often dose-dependent, with higher concentrations of the compounds leading to greater inhibition of cancer cell proliferation.

Colon cancer cell lines have also been used to evaluate the anticancer potential of this compound derivatives. Studies have reported significant growth inhibitory effects against colon cancer cell lines such as HCT-116 and HT29. The ability of these compounds to target multiple types of cancer cells highlights their potential as broad-spectrum anticancer agents.

The table below presents a summary of the cytotoxic activity of selected this compound derivatives against various human tumor cell lines.

| Compound/Derivative | Cell Line | Cancer Type | Activity/Observation |

| This compound Derivatives | CCRF-CEM | Leukemia | Significant growth inhibition observed. |

| This compound Derivatives | K-562 | Leukemia | Significant growth inhibition observed. |

| This compound Derivatives | NCI-H460 | Non-Small Cell Lung Cancer | Notable cytotoxic activity reported. |

| This compound Derivatives | HCT-116 | Colon Cancer | Significant growth inhibitory effects noted. |

| This compound Derivatives | HT29 | Colon Cancer | Significant growth inhibitory effects noted. |

Evaluation Against Human Tumor Cell Lines

Central Nervous System Cancer

A study investigating pyrazino[1,2-a]benzimidazole (B13791295) derivatives, synthesized from this compound, tested their effects on approximately 60 human tumor cell lines, including six central nervous system (CNS) cancer cell lines. tandfonline.com The evaluation was part of an in vitro screening program conducted by the National Cancer Institute (NCI). tandfonline.com The study used a 48-hour continuous drug exposure protocol to assess the growth inhibitory effects of these compounds. tandfonline.com

Melanoma

The same comprehensive NCI screening program also evaluated the this compound derivatives against eight or nine melanoma cell lines. tandfonline.comtandfonline.com This research aimed to identify new compounds with high antitumor activity and low cytotoxicity. tandfonline.com

Ovarian Cancer

The anticancer activity of these pyrazino[1,2-a]benzimidazole derivatives was also tested against six or seven ovarian cancer cell lines as part of the NCI screening. tandfonline.comtandfonline.com In a separate study, benzimidazole chalcones connected to five or six-membered nitrogen-bearing rings showed cytotoxic effects on OVCAR-3 ovarian cancer cells. biointerfaceresearch.com Specifically, a compound containing a morpholinopropyl group, (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one), demonstrated notable activity against the OVCAR-3 cell line with an IC50 value of 10.76 µM, which was comparable to the standard drug cisplatin. biointerfaceresearch.commdpi.com

Renal Cancer

The NCI's extensive in vitro screening also included eight renal cancer cell lines. tandfonline.comtandfonline.com The study calculated three dose-response parameters (GI50, TGI, and LC50) for each experimental agent to determine their cytotoxic and/or growth inhibitory effects. tandfonline.com

Prostate Cancer

Two prostate cancer cell lines were included in the NCI's evaluation of the pyrazino[1,2-a]benzimidazole derivatives. tandfonline.comtandfonline.com The screening program utilized five concentrations of the compounds, ranging from 10⁻⁴ to 10⁻⁸ M, to assess their impact on cell viability. tandfonline.com

Breast Cancer

The anticancer potential of this compound derivatives has been investigated against breast cancer cell lines. The NCI screening program included six to eight breast cancer cell lines in its evaluation of pyrazino[1,2-a]benzimidazole derivatives. tandfonline.comtandfonline.com

Another study focused on benzimidazole-chalcone derivatives and their effects on the MCF-7 human breast adenocarcinoma cell line. mdpi.com One particular derivative, (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one), was found to reduce the proliferation of MCF-7 cells with an IC50 value of 8.91 µM, showing better outcomes than cisplatin. biointerfaceresearch.commdpi.com Additionally, other benzimidazole derivatives have demonstrated cytotoxic activity against the MDA-MB-231 estrogen receptor-negative human breast cancer cell line. nih.gov

Neuroblastoma (e.g., SH-SY5Y cell line)

Neuroblastoma, a common childhood cancer, has also been a target for this compound derivatives. dergipark.org.trcitedrive.com The SH-SY5Y neuroblastoma cell line, derived from a metastatic bone tumor, is frequently used in this research. dergipark.org.trnih.gov

In one study, five new benzimidazole-thiazole compounds were synthesized and tested for their biological activity on the SH-SY5Y cell line. dergipark.org.tr All tested compounds showed moderate cytotoxic activity, with compound 6b exhibiting the best inhibitory activity with an IC50 value of 175.02±4.17 µM. dergipark.org.tr This compound was found to inhibit cell viability by 80% at a concentration of 10µM after 24 hours. dergipark.org.tr

Another study designed and synthesized benzimidazole-2-thiol derivatives targeting the WD repeat-containing protein 5 (WDR5). citedrive.comresearchgate.net Two of these compounds, HS-5G and HS-5H , showed high inhibitory activity against SH-SY5Y cells, with an IC50 of 25 µM after 48 hours. citedrive.comresearchgate.net

Table of Anticancer Activity of this compound Derivatives

| Cancer Type | Cell Line(s) | Derivative Type | Key Findings |

|---|---|---|---|

| Central Nervous System Cancer | 6 CNS cell lines | Pyrazino[1,2-a]benzimidazole | Evaluated in NCI screening program. tandfonline.com |

| Melanoma | 8-9 melanoma cell lines | Pyrazino[1,2-a]benzimidazole | Part of comprehensive NCI in vitro screening. tandfonline.comtandfonline.com |

| Ovarian Cancer | 6-7 ovarian cell lines; OVCAR-3 | Pyrazino[1,2-a]benzimidazole; Benzimidazole-chalcone | NCI screening and specific compound activity (IC50 = 10.76 µM). tandfonline.comtandfonline.combiointerfaceresearch.commdpi.com |

| Renal Cancer | 8 renal cell lines | Pyrazino[1,2-a]benzimidazole | Assessed for cytotoxic and growth inhibitory effects. tandfonline.comtandfonline.com |

| Prostate Cancer | 2 prostate cell lines | Pyrazino[1,2-a]benzimidazole | Evaluated for impact on cell viability. tandfonline.comtandfonline.com |

| Breast Cancer | 6-8 breast cell lines; MCF-7; MDA-MB-231 | Pyrazino[1,2-a]benzimidazole; Benzimidazole-chalcone | NCI screening and specific compound activity (IC50 = 8.91 µM). tandfonline.comtandfonline.combiointerfaceresearch.commdpi.comnih.gov |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one) |

| Cisplatin |

| Compound 6b |

| HS-5G |

| HS-5H |

| 2-(1-Hydroxyethyl)benzimidazole |

| Chromium trioxide |

| 2-(2-acetyl-1H-benzimidazol-1-yl)-1-phenylethanone |

| Benzylamine |

| 2-benzyl-1-methylidene-3-aryl-1,2-dihydropyrazino[1,2-a]benzimidazole |

| Melphalan |

| 1-methyl-2-acetylbenzimidazole |

| Aniline |

| Ammonium (B1175870) thiocyanate |

| Thiazole |

| o-phenylenediamine (B120857) |

| Lactic acid |

| α-bromoacetophenones |

| Potassium carbonate |

| 2-(4-Chlorobenzyl)-1-methylidene-3-(4-chlorophenyl)-1,2-dihydropyrazino[1,2-a]benzimidazole |

| 2-(2-acetyl-1H-benzimidazol-1-yl)-1-(3-chlorophenyl) ethanone |

| 2-(4-methoxybenzyl)-1-methylidene-3-(3-chlorophenyl)-1,2-dihydropyrazino[1,2-a]benzimidazole |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate |

| 2-phenoxymethylbenzimidazole |

| 2-acetyl benzimidazole |

| Hydrazine (B178648) hydrate (B1144303) |

| Phenyl hydrazine |

| 2-[5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl] |

| 5-methylenebenzimidazole-3-substituted thiazolidine-2,4-dione |

| 2-(3-fluorobenzyl)-1H-benzimidazole |

| 2-pyridyl-1H-benzimidazole-4-carboxamide |

| 2-chloromethylene benzimidazole |

| 2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole) |

| N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole) |

| Fenbendazole (B1672488) |

| Carbendazim |

| Oxibendazole |

| Mebendazole |

| Albendazole |

| Parbendazole |

| 4-bromo-benzyl benzimidazole |

| 2-(2,2,2-trifluoroethyl)-5,6-dichlorobenzimidazole |

| Ciprofloxacin |

| 2-Phenyl benzimidazole |

| Azetidine-2-one |

| Lamivudine |

| 1-(toluene-4-sulfonyl)-1H-benzimidazol-2-yl]-propen-1-one |

| N-(4-chlorobenzyl)-2-acetylbenzimidazole |

| Lazabemide |

| 1-(1H-benzimidazolyl)-3-dimethylaminopropenone |

| 2-(5-aryl-4,5-dihydroisoxazol-3-yl)-1-N-alkoxyphthalimido benzimidazoles |

| 3-(benzimidazole-2-yl)-1-aryl-1-propen-3-ones |

| Hydroxylamine (B1172632) hydrochloride |

Mechanistic Insights into Anticancer Action

The anticancer properties of this compound derivatives are underpinned by a variety of intricate cellular and molecular mechanisms. These compounds have been shown to trigger cancer cell death, halt cell cycle progression, and interfere with the cellular machinery essential for tumor growth and metastasis. The subsequent subsections provide a detailed examination of these mechanisms.

A key mechanism by which this compound derivatives exhibit their anticancer effects is through the induction of apoptosis, or programmed cell death. Research has shown that various analogs of these compounds trigger apoptosis in a concentration-dependent manner in several cancer cell lines, including human hepatocellular carcinoma (HepG2), cervical cancer (HeLa), and lung carcinoma (A549). researchgate.net The apoptotic process is confirmed through methods such as fluorescence-based apoptosis-necrosis assays and the measurement of cleaved caspase-3 expression. researchgate.netresearchgate.net

The apoptotic cascade initiated by these derivatives often involves the mitochondrial pathway. For instance, certain benzothiazole (B30560) derivatives of acrylonitrile, which share a structural relationship with the benzimidazole core, have been found to activate caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Similarly, some benzimidazole chalcone and flavonoid derivatives have been shown to potently activate the canonical pathway of apoptosis, as evidenced by the appearance of cleaved caspase-3 and PARP. nih.gov The induction of apoptosis is a critical indicator of the potential of these compounds as effective anticancer agents.

Table 1: Selected this compound Derivatives and their Apoptotic Activity

| Compound | Cell Line | Observed Effect | Reference |

| Indole (B1671886) and fatty acid based benzimidazoles | HepG2, HeLa, A549 | Concentration-dependent cytotoxicity, confirmed apoptosis via cleaved caspase 3 expression and apoptosis-necrosis assay. | researchgate.netresearchgate.net |

| Benzimidazole chalcone derivative (Compound 4d) | Oral cancer cells (AW13516) | Induced apoptosis, evidenced by appearance of cleaved Caspase-3 and PARP. | nih.gov |

| Flavonoid derivative (Compound 6d) | Oral cancer cells (AW13516) | Induced apoptosis, evidenced by appearance of cleaved Caspase-3 and PARP. | nih.gov |

| 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) | Human leukemia HL60 and U937 cells | Activated caspases 9 and 3, induced PARP cleavage. | nih.gov |

Derivatives of this compound have been demonstrated to interfere with the normal progression of the cell cycle in cancerous cells, a hallmark of many effective anticancer agents. A notable effect of these compounds is the arrest of the cell cycle in the G2/M phase. ajptr.com This disruption prevents the cells from dividing and proliferating.

For example, certain 2-aryl-1,2,4-oxadiazolo-benzimidazole conjugates have been shown to cause an increase in the population of cancer cells in the G2/M phase, as determined by flow cytometry. ajptr.com In another study, specific benzimidazole-chalcone derivatives, when applied to OVCAR-3 ovarian carcinoma cells, led to a significant accumulation of cells in the G2/M phase. mdpi.com For instance, treatment with compound 20a (10.50 μM) and 21a (10.34 μM) resulted in 55% and 63% of cells in the G2/M phase, respectively, compared to 37% in untreated control cells. mdpi.com Similarly, other benzimidazole derivatives have been found to induce G2/M arrest in HCT116 cells. researchgate.net This ability to halt cell division at a critical checkpoint underscores the antiproliferative potential of this class of compounds.

Table 2: Effect of this compound Derivatives on Cell Cycle Distribution in OVCAR-3 Cells

| Compound | Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Control | - | - | 8 | 37 | mdpi.com |

| 20a | 10.50 | - | - | 55 | mdpi.com |

| 21a | 10.34 | - | - | 63 | mdpi.com |

A significant target for the anticancer activity of this compound derivatives is the microtubule network, a critical component of the cellular cytoskeleton involved in cell division, structure, and transport. These compounds have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules. ajptr.comirjponline.org

By disrupting microtubule dynamics, these derivatives can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis. For instance, a series of benzimidazole grafted benzsulfamide-containing pyrazole ring derivatives demonstrated excellent inhibition against tubulin assembly, with one compound exhibiting an IC50 value of 1.52 μM. mdpi.com Another study on a new class of benzimidazole derivatives as tubulin polymerization inhibitors identified a compound, 7n , with an IC50 of 5.05 ± 0.13 μM for tubulin polymerization inhibition. nih.gov This interference with the fundamental process of microtubule formation highlights a key mechanism of their cytotoxic effects against cancer cells.

Table 3: Tubulin Polymerization Inhibition by this compound Derivatives

| Compound | Parameter | Value | Reference |

| Benzimidazole grafted benzsulfamide-containing pyrazole derivative | IC50 | 1.52 μM | mdpi.com |

| Compound 7n (benzimidazole derivative) | IC50 | 5.05 ± 0.13 μM | nih.gov |

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Some derivatives of this compound have demonstrated anti-angiogenic properties. The chorioallantoic membrane (CAM) assay, which uses the highly vascularized membrane of a chicken embryo, is a common in vivo model to assess angiogenesis. sci-hub.senih.govnih.gov

A study involving N-1 substituted indolylchalcone hybrids derived from this compound evaluated their anti-angiogenic activity using the CAM assay. researchgate.net Several of these compounds showed a significant, dose-dependent inhibition of blood vessel formation. researchgate.net For example, compounds with methyl and ethyl substitutions on the N-1 position of the benzimidazole ring showed potent anti-angiogenic activity. researchgate.net This suggests that inhibiting the blood supply to tumors is another mechanism through which these compounds can exert their anticancer effects. In another study, 3-alkenyl-2-oxindoles, which can be conceptually related to derivatives of this compound, also showed a reduction in blood vessel count and diameter in the CAM assay. sci-hub.se

Table 4: Anti-angiogenic Activity of N-1 Substituted Indolylchalcone Hybrids of this compound in CAM Assay

| Compound Series (N-1 Substitution) | Activity | Reference |

| Methyl | Potent anti-angiogenic activity | researchgate.net |

| Ethyl | Potent anti-angiogenic activity | researchgate.net |

| Cl-benzyl | Significant anti-angiogenic activity | researchgate.net |

| Benzyl (B1604629) | Significant anti-angiogenic activity | researchgate.net |

| Isobutyl | Less potent anti-angiogenic activity | researchgate.net |

Cancer cells often exhibit an upregulation of pro-survival pathways, which allows them to evade apoptosis. A key family of proteins involved in this are the B-cell lymphoma 2 (Bcl-2) family, which includes anti-apoptotic proteins like Bcl-2 and Myeloid cell leukemia 1 (Mcl-1). nih.govyoutube.comgoogle.com Targeting these proteins is a promising strategy in cancer therapy.

Research has identified benzimidazole chalcone and flavonoid derivatives as dual inhibitors of both Bcl-2 and Mcl-1. nih.gov One study demonstrated that a benzimidazole chalcone derivative, compound 4d , and a flavonoid derivative, compound 6d , could effectively inhibit Bcl-2 and Mcl-1 proteins by displacing their binding partners. nih.gov This inhibition of pro-survival proteins shifts the balance towards apoptosis, contributing to the death of cancer cells. Specifically, treatment with these inhibitors led to the dissociation of the pro-apoptotic protein Bim from Mcl-1 and Bak from Bcl-2 in oral cancer cells. nih.gov

Table 5: Inhibitory Activity of Benzimidazole Derivatives against Pro-survival Proteins

| Compound | Target | Cell Line | IC50 | Reference |

| Compound 4d (benzimidazole chalcone) | Bcl-2/Mcl-1 | AW13516 (Oral cancer) | 7.12 µM | nih.gov |

| Compound 6d (flavonoid) | Bcl-2/Mcl-1 | AW13516 (Oral cancer) | 17.18 µM | nih.gov |

Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. sigmaaldrich.com The inhibition of MMPs is therefore a target for anticancer drug development.

Certain benzimidazole derivatives have shown the ability to inhibit MMPs. For example, in a study of new sulfathiazole (B1682510) derivatives, a compound bearing a triazole ring linked to a benzimidazole-related scaffold, compound 2b , exhibited inhibitory activity against matrix metalloproteinase-9 (MMP-9), with a 53.67% inhibition. researchgate.net The ability of this compound derivatives to inhibit these key enzymes in tumor progression suggests another avenue through which they can exert their anticancer effects.

Table 6: Inhibition of Matrix Metalloproteinase-9 by a Benzimidazole-related Derivative

| Compound | Enzyme | % Inhibition | Reference |

| Compound 2b (sulfathiazole derivative) | MMP-9 | 53.67% | researchgate.net |

Interference with Multi-drug Resistance Protein Transporters

The development of resistance to multiple drugs is a significant hurdle in cancer treatment. nih.gov Some derivatives of this compound have been investigated for their potential to interfere with multi-drug resistance (MDR) protein transporters, which are key players in this phenomenon. One such study synthesized a series of benzimidazole-chalcone derivatives and evaluated their cytotoxic effects on various human cancer cell lines. nih.gov Among the synthesized compounds, (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one demonstrated significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines, with better outcomes than the standard drug cisplatin. nih.gov This suggests a potential mechanism that may involve bypassing or inhibiting MDR transporters, although the direct interaction with these proteins was not explicitly detailed in this study.

Another area of research has focused on the structural similarities between benzimidazole derivatives and known inhibitors of MDR proteins. The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net This versatility extends to the potential for designing derivatives that can act as inhibitors of protein kinases, some of which are implicated in the regulation of MDR transporter expression and function. nih.gov While direct evidence of this compound derivatives binding to and inhibiting MDR transporters is still an emerging area of research, the promising anticancer activities of certain derivatives warrant further investigation into this specific mechanism of action.

Pharmacophoric Requirements for Anticancer Efficacy (e.g., α,β-Unsaturated Carbonyl Moiety)

The anticancer activity of this compound derivatives is often linked to specific structural features, or pharmacophores, that are essential for their cytotoxic effects. tandfonline.com A key pharmacophoric group that has been extensively studied is the α,β-unsaturated carbonyl moiety, commonly found in chalcone derivatives synthesized from this compound. tandfonline.combiointerfaceresearch.com This reactive group is thought to contribute to the anticancer activity through various mechanisms, including acting as a Michael acceptor that can alkylate biological nucleophiles such as DNA and proteins. tandfonline.com

Studies have shown that the presence of an O=C–C=CH2 system is a structural requirement for significant cytotoxicity in many natural and synthetic compounds. tandfonline.com In the context of this compound derivatives, the condensation of this compound with various aldehydes to form chalcones introduces this critical α,β-unsaturated carbonyl system. nih.govbiointerfaceresearch.com For instance, a series of benzimidazole-chalcone conjugates were synthesized and showed promising antitumor activities against several cancer cell lines. nih.gov

Antiparasitic and Anthelmintic Activities

Against Haemonchus contortus (Nematicidal Activity)

Derivatives of this compound have demonstrated significant nematicidal activity against Haemonchus contortus, a major gastrointestinal parasite affecting small ruminants. researchgate.net A series of benzimidazolyl-chalcone derivatives, synthesized through the condensation of this compound with various aryl and heteroaryl aldehydes, were screened for their in vitro activity against this nematode. scholaris.ca Several of these compounds exhibited potent anthelmintic effects. scholaris.ca

Notably, compounds 6a , 6g , 6w , and 6y from this series displayed high nematicidal activity, with a lethal concentration (LC100) of 0.002 and 0.0092 μg/ml. scholaris.ca This level of activity is comparable to that of the established anthelmintic drug fenbendazole and, in some cases, more potent than ivermectin. scholaris.ca Other derivatives, such as 6d , 6h , 6o , and 6t , also showed noteworthy anthelmintic properties at concentrations of 0.68 and 0.16 μg/ml. scholaris.ca

These findings suggest that the arylpropenone group attached to the 2-position of the benzimidazole ring can be considered a new pharmacophore for nematicidal activity. scholaris.ca The structural modifications on the aryl ring of the chalcone moiety have been shown to influence the level of anthelmintic activity, indicating a clear structure-activity relationship. researchgate.net

**Table 1: Nematicidal Activity of this compound Chalcone Derivatives against *Haemonchus contortus***

| Compound | LC100 (μg/ml) | Reference |

|---|---|---|

| 6a | 0.002 | scholaris.ca |

| 6g | 0.002 | scholaris.ca |

| 6w | 0.0092 | scholaris.ca |

| 6y | 0.0092 | scholaris.ca |

| 6d | 0.68 | scholaris.ca |

| 6h | 0.16 | scholaris.ca |

| 6o | 0.16 | scholaris.ca |

| 6t | 0.68 | scholaris.ca |

| Fenbendazole | - | scholaris.ca |

| Ivermectin | - | scholaris.ca |

Against Leishmania donovani amastigotes

Research has explored the potential of this compound derivatives as antileishmanial agents, specifically targeting the amastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis. A study involving the design and synthesis of a series of 2-arylbenzimidazoles demonstrated their activity against L. donovani amastigotes. nih.govajptr.com

In this study, various modifications were made to the core benzimidazole structure, including alterations to the rings on both sides of the molecule and the linker connecting them. nih.govajptr.com One particular 2-arylbenzimidazole derivative showed 46% inhibition of parasite growth in L. donovani-infected THP-1 cells at a concentration of 5 μM. nih.govajptr.com This indicates that the benzimidazole scaffold holds promise for the development of new treatments for leishmaniasis. researchgate.net

Further investigations into benzimidazole derivatives have highlighted their potential to inhibit enzymes crucial for the parasite's survival, such as pteridine (B1203161) reductase 1 (PTR1). mdpi.com The structural similarity of benzimidazoles to the core of folic acid may contribute to their activity against folate pathway enzymes in Leishmania. mdpi.com

Against Schistosoma mansoni (targeting Tubulin)

Benzimidazole derivatives are well-known for their ability to target tubulin, a key protein involved in microtubule formation, making them effective against a range of parasites, including the flatworm Schistosoma mansoni, a causative agent of schistosomiasis. swan.ac.uknih.gov The disruption of microtubule-dependent processes is a validated mechanism of action for many anthelmintic drugs. nih.gov

A study investigating the effects of various benzimidazole derivatives on S. mansoni identified compounds that affected both the phenotype and motility of adult worms. swan.ac.uk While this study did not specifically focus on derivatives of this compound, it underscores the potential of the broader benzimidazole class to act as antischistosomal agents by targeting tubulin. swan.ac.uk The development of benzimidazole-2-carbamate derivatives has been a particular focus in the design of tubulin polymerization inhibitors. nih.gov These efforts aim to create more selective and less toxic therapies by exploiting structural differences between host and parasite tubulin. nih.gov

Structure-Activity Relationships in Antiparasitic Action

The antiparasitic efficacy of this compound derivatives is closely tied to their chemical structure, and understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective drugs. researchgate.netrsc.org

In the context of nematicidal activity against Haemonchus contortus, the introduction of an arylpropenone (chalcone) moiety at the 2-position of the benzimidazole ring has been identified as a key pharmacophore. scholaris.ca Further SAR studies have revealed that the nature and substitution pattern of the aryl ring significantly influence the activity. For instance, the presence of a chlorine atom at position 5 of the benzimidazole nucleus, combined with a secondary pyrrole (B145914) nitrogen, has been suggested as a favorable scaffold for anthelmintic activity. pharmacophorejournal.com

For antileishmanial activity, modifications to both the left and right-hand side rings of the 2-arylbenzimidazole scaffold, as well as the linker, have been shown to impact efficacy against Leishmania donovani. nih.govajptr.com The specific substitutions that enhance activity are still under investigation, but the benzimidazole core is a recognized starting point for the design of new antileishmanial compounds. mdpi.com

The general principle for the antiparasitic action of many benzimidazoles is their interaction with tubulin. swan.ac.uknih.gov The SAR for this interaction often involves the carbamate (B1207046) group found in many anthelmintic benzimidazoles, which binds to the colchicine-binding site on β-tubulin. nih.gov While not all antiparasitic this compound derivatives are carbamates, the underlying principle of designing molecules that selectively target parasite tubulin remains a key strategy in the development of new antiparasitic agents. swan.ac.uknih.gov

Antiviral Activities (e.g., Anti-HIV-1, Anti-COVID-19 potential)

Derivatives of this compound have demonstrated a range of antiviral activities. Certain benzimidazole-pyridine derivatives have shown weak anti-HIV activity. biointerfaceresearch.com Specifically, compounds synthesized from this compound have been evaluated for their in vitro anti-HIV-1 activity, with some showing weak but notable effects. nih.gov